molecular formula C22H19NO3S3 B11650685 1,3-benzodioxol-5-yl(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

1,3-benzodioxol-5-yl(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11650685
M. Wt: 441.6 g/mol
InChI Key: HFDRIYIFIHAXRQ-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound featuring a benzodioxole moiety and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-yl(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Quinoline Derivative: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reactions: The benzodioxole and quinoline derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. The unique structure of 1,3-benzodioxol-5-yl(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone may enhance its effectiveness as a potential anticancer agent.

Case Study :
A study published in Molecules highlighted the synthesis of quinoline derivatives and their biological evaluation against cancer cell lines. The findings suggested that modifications in the benzodioxole framework could lead to increased cytotoxicity against tumor cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains and fungi.

Case Study :
Research conducted on related quinoline derivatives revealed promising antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups within the compound may contribute to its efficacy against microbial pathogens .

Material Science

In material science, compounds like this compound are explored for their potential use in polymer synthesis and as additives in coatings due to their stability and unique optical properties.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with cellular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to the disruption of cellular processes. In cancer cells, this can result in the induction of apoptosis through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

Uniqueness

1,3-Benzodioxol-5-yl(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is unique due to its combination of a benzodioxole moiety and a quinoline derivative, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.

Biological Activity

1,3-benzodioxol-5-yl(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound with potential therapeutic applications. This article reviews its biological activities based on recent studies and findings.

Chemical Structure

The compound features a unique structure that combines a benzodioxole moiety with a dithioloquinoline derivative. This structural complexity may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzodioxole compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, a related compound was shown to have high antibacterial activity with minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (nM)Target Bacteria
4e80Staphylococcus aureus
6c90Sarcina

Antitumor Activity

The compound may also exhibit antitumor properties. Research indicates that derivatives similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. In vitro studies reported moderate to high inhibitory effects on key protein kinases involved in cancer progression .

Table 2: Inhibitory Activity Against Protein Kinases

CompoundIC50 (µM)Protein Kinase
2a0.25NPM1-ALK
2h0.36JAK3
2q0.46cRAF[Y340D][Y341D]

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of essential enzymatic pathways.
  • Antitumor Mechanism : Induction of apoptosis via activation of caspases and modulation of signaling pathways related to cell survival and proliferation.

Case Studies

A study evaluated the pharmacological potential of various derivatives containing the benzodioxole structure. The results indicated that these compounds could serve as promising candidates for developing new antibacterial and anticancer agents due to their potent biological activities .

Case Study Example

In a comparative study of related compounds, one derivative was tested for its ability to inhibit the growth of Escherichia coli and showed a significant zone of inhibition compared to standard antibiotics. This highlights the potential for developing novel antibacterial therapies based on the structural framework of the compound .

Properties

Molecular Formula

C22H19NO3S3

Molecular Weight

441.6 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C22H19NO3S3/c1-11-7-14-15(8-12(11)2)23(22(3,4)19-18(14)21(27)29-28-19)20(24)13-5-6-16-17(9-13)26-10-25-16/h5-9H,10H2,1-4H3

InChI Key

HFDRIYIFIHAXRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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